molecular formula C16H19F2NO5 B8546098 (2S,4S)-1-(TERT-BUTOXYCARBONYL)-4-(2,4-DIFLUORO-PHENOXY)-2-PYRROLIDINECARBOXYLIC ACID

(2S,4S)-1-(TERT-BUTOXYCARBONYL)-4-(2,4-DIFLUORO-PHENOXY)-2-PYRROLIDINECARBOXYLIC ACID

Cat. No.: B8546098
M. Wt: 343.32 g/mol
InChI Key: GQLWXUWVIWOGMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S,4S)-1-(TERT-BUTOXYCARBONYL)-4-(2,4-DIFLUORO-PHENOXY)-2-PYRROLIDINECARBOXYLIC ACID is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrrolidine ring substituted with a tert-butoxycarbonyl group and a difluorophenoxy group. Its molecular formula is C16H20F2NO5.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S,4S)-1-(TERT-BUTOXYCARBONYL)-4-(2,4-DIFLUORO-PHENOXY)-2-PYRROLIDINECARBOXYLIC ACID typically involves multiple stepsThe reaction conditions often require the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product .

Chemical Reactions Analysis

Types of Reactions: (2S,4S)-1-(TERT-BUTOXYCARBONYL)-4-(2,4-DIFLUORO-PHENOXY)-2-PYRROLIDINECARBOXYLIC ACID undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

(2S,4S)-1-(TERT-BUTOXYCARBONYL)-4-(2,4-DIFLUORO-PHENOXY)-2-PYRROLIDINECARBOXYLIC ACID has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2S,4S)-1-(TERT-BUTOXYCARBONYL)-4-(2,4-DIFLUORO-PHENOXY)-2-PYRROLIDINECARBOXYLIC ACID involves its interaction with specific molecular targets. The difluorophenoxy group is known to enhance the compound’s binding affinity to certain enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

  • 1-(Tert-butoxycarbonyl)-4,4-difluoropiperidine-2-carboxylic acid
  • (2S)-1-Tert-butoxycarbonyl-4,4-difluoro-pyrrolidine-2-carboxylic acid
  • (2S,4S)-1-(tert-butoxycarbonyl)-4-(methoxymethyl)pyrrolidine-2-carboxylic acid

Uniqueness: (2S,4S)-1-(TERT-BUTOXYCARBONYL)-4-(2,4-DIFLUORO-PHENOXY)-2-PYRROLIDINECARBOXYLIC ACID is unique due to the presence of the difluorophenoxy group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C16H19F2NO5

Molecular Weight

343.32 g/mol

IUPAC Name

4-(2,4-difluorophenoxy)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C16H19F2NO5/c1-16(2,3)24-15(22)19-8-10(7-12(19)14(20)21)23-13-5-4-9(17)6-11(13)18/h4-6,10,12H,7-8H2,1-3H3,(H,20,21)

InChI Key

GQLWXUWVIWOGMA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)OC2=C(C=C(C=C2)F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of methyl 1-(tert-butoxycarbonyl)-4-(2,4 difluorophenoxy)pyrrolidine-2-carboxylate (5.82 g, 16.3 mmol) in THF (130 ml) was added 0.25 N NaOH (130 ml, 32.6 mmol). The resulting mixture was stirred overnight. The mixture was poured into 1 N HCl (100 ml) and extracted with CHCl3 (2×200 ml). The extracts were dried over MgSO4 and evaporated. The residue was chromatographed on silica gel with CHCl3-EtOAc (4:1) as eluent to give 1-(tert-butoxycarbonyl)-4-(2,4-difluorophenoxy)pyrrolidine-2-carboxylic acid (2.55 g, 46%) as a colorless foam. 1H-NMR (CDCl3) δ 1.42–1.47 (m, 9 H), 2.29–2.74 (series of m, 2 H), 3.66–3.71 (m, 2 H), 4.46–4.51 (m, 1 H), 4.83 (m, 1 H), 6.73–6.95 (m, 3 H).
Name
methyl 1-(tert-butoxycarbonyl)-4-(2,4 difluorophenoxy)pyrrolidine-2-carboxylate
Quantity
5.82 g
Type
reactant
Reaction Step One
Name
Quantity
130 mL
Type
reactant
Reaction Step One
Name
Quantity
130 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.